molecular formula C11H9NO B3023024 6-Methylquinoline-2-carbaldehyde CAS No. 38462-78-1

6-Methylquinoline-2-carbaldehyde

Cat. No.: B3023024
CAS No.: 38462-78-1
M. Wt: 171.19 g/mol
InChI Key: DAPDFTQLJHLWBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylquinoline-2-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C11H9NO. It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylquinoline-2-carbaldehyde can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with aldehydes under acidic conditions. For instance, the reaction of 2-methyl aniline with formylating agents can yield this compound .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as those using palladium or copper catalysts, are frequently utilized. Additionally, green chemistry approaches, including microwave-assisted synthesis and solvent-free conditions, are gaining popularity due to their environmental benefits .

Chemical Reactions Analysis

Types of Reactions: 6-Methylquinoline-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Methylquinoline-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methylquinoline-2-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, affecting their function. For instance, it may inhibit enzymes involved in DNA replication, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

    Quinoline: The parent compound, which lacks the methyl and aldehyde groups.

    2-Methylquinoline: Similar structure but without the aldehyde group.

    Quinoline-2-carbaldehyde: Lacks the methyl group at the 6-position.

Uniqueness: 6-Methylquinoline-2-carbaldehyde is unique due to the presence of both the methyl group at the 6-position and the aldehyde group at the 2-position. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

6-methylquinoline-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8-2-5-11-9(6-8)3-4-10(7-13)12-11/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPDFTQLJHLWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701295724
Record name 6-Methyl-2-quinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38462-78-1
Record name 6-Methyl-2-quinolinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38462-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2-quinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Methylquinoline-2-carboxaldehyde and quinoline-4-carboxaldehyde were prepared from 2,6-dimethylquinoline and 4-methylquinoline respectively by selenium dioxide oxidation following essentially the same procedures as those described in Organic Reactions, vol 24, ch. 4. Quinoline-6-carboxaldehyde was similarly prepared from 6-methylquinoline following essentially the same procedure as that described in J. Gen. chem. USSR, 1944, 14, 330 (Chem. Abstr., 1945, 39, 40772)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methylquinoline-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6-Methylquinoline-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
6-Methylquinoline-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
6-Methylquinoline-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
6-Methylquinoline-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
6-Methylquinoline-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.